molecular formula C17H29NO3 B13214591 tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate

Cat. No.: B13214591
M. Wt: 295.4 g/mol
InChI Key: WQFGKTODILHJLP-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane]-5’-yl}carbamate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclic framework, which includes a spiro linkage between a bicyclo[510]octane and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl carbamate group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the carbamate group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. Its potential as a pharmacophore makes it a candidate for drug discovery and development.

Medicine

In medicine, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate may be explored for its potential therapeutic applications. Its unique structure could lead to the development of novel drugs with specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The tert-butyl carbamate group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate
  • 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]

Uniqueness

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate stands out due to its specific spirocyclic structure and the position of the tert-butyl carbamate group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl N-spiro[3-oxabicyclo[5.1.0]octane-4,3'-cyclohexane]-1'-ylcarbamate

InChI

InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-14-5-4-7-17(10-14)8-6-12-9-13(12)11-20-17/h12-14H,4-11H2,1-3H3,(H,18,19)

InChI Key

WQFGKTODILHJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2(C1)CCC3CC3CO2

Origin of Product

United States

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